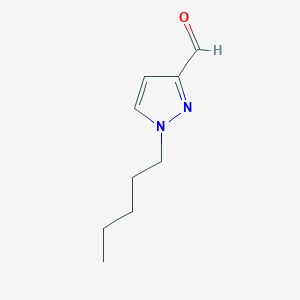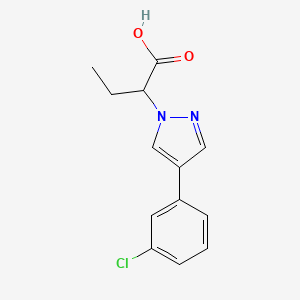
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-クロロフェニル)-1H-ピラゾール-1-イル)ブタン酸は、ピラゾール環とクロロフェニル基を含む複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
2-(4-(3-クロロフェニル)-1H-ピラゾール-1-イル)ブタン酸の合成は、通常、ピラゾール環の形成後にクロロフェニル基が導入されるプロセスで行われます。一般的な方法の1つには、3-クロロベンズアルデヒドとヒドラジンを反応させて対応するヒドラゾンを形成し、それを環化させてピラゾール環を形成する方法があります。得られたピラゾールは、特定の条件下でブタン酸誘導体と反応させると、最終生成物を生成します。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を使用する可能性がありますが、大規模生産向けに最適化されています。これには、継続的なフローリアクターや自動化システムを使用して、品質と収量の一貫性を確保することが含まれます。
化学反応の分析
反応の種類
2-(4-(3-クロロフェニル)-1H-ピラゾール-1-イル)ブタン酸は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: クロロフェニル基は、塩素原子を他の求核剤で置き換える求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件での過マンガン酸カリウム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
置換: 極性溶媒中での水酸化ナトリウムまたはその他の強塩基。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-(4-(3-クロロフェニル)-1H-ピラゾール-1-イル)ブタン酸は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗菌作用など、その潜在的な生物活性について調査されています。
医学: さまざまな病気における潜在的な治療効果について研究されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(4-(3-クロロフェニル)-1H-ピラゾール-1-イル)ブタン酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
- 2-(4-(3-ブロモフェニル)-1H-ピラゾール-1-イル)ブタン酸
- 2-(4-(3-フルオロフェニル)-1H-ピラゾール-1-イル)ブタン酸
- 2-(4-(3-メチルフェニル)-1H-ピラゾール-1-イル)ブタン酸
独自性
2-(4-(3-クロロフェニル)-1H-ピラゾール-1-イル)ブタン酸は、クロロフェニル基の存在によってユニークです。この基は、置換反応における反応性の向上など、特定の化学的性質を与えます。これは、さまざまな合成や研究用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(4-(3-Bromophenyl)-1H-pyrazol-1-yl)butanoic acid
- 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)butanoic acid
- 2-(4-(3-Methylphenyl)-1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
2-[4-(3-chlorophenyl)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-12(13(17)18)16-8-10(7-15-16)9-4-3-5-11(14)6-9/h3-8,12H,2H2,1H3,(H,17,18) |
InChIキー |
ZMLXWSYJZHPCQY-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)N1C=C(C=N1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


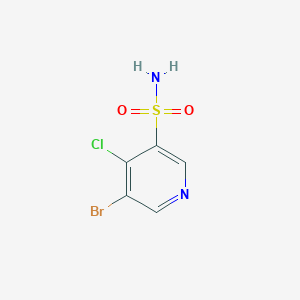
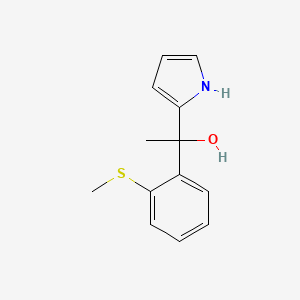
![5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
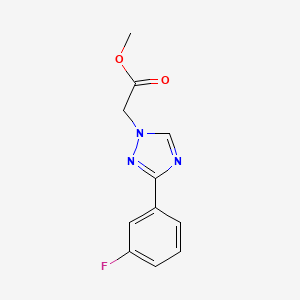
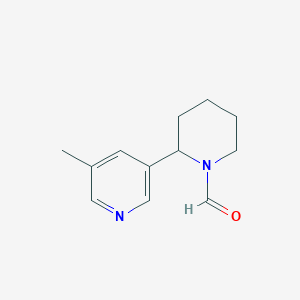
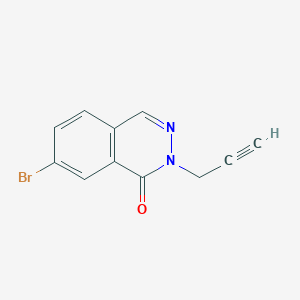
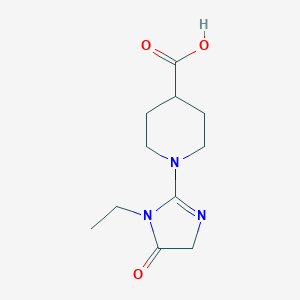

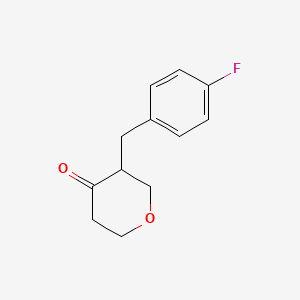
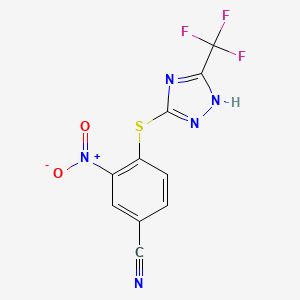


![Ethyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11798943.png)
